Butylchlorodihydroxytin

Catalog No.
S662682
CAS No.
13355-96-9
M.F
C4H13ClO2Sn
M. Wt
247.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylchlorodihydroxytin

CAS Number

13355-96-9

Product Name

Butylchlorodihydroxytin

IUPAC Name

butyl(chloro)tin;dihydrate

Molecular Formula

C4H13ClO2Sn

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1

InChI Key

YWFUVTMPYOLBDB-UHFFFAOYSA-M

SMILES

CCCC[Sn]Cl.O.O

Canonical SMILES

CCCC[Sn]Cl.O.O

Butylchlorodihydroxytin, also known as butyltin chloride dihydroxide, is an organotin compound with the molecular formula C4H11ClO2SnC_4H_{11}ClO_2Sn and a molar mass of 245.29 g/mol. It appears as a white powder and has a density of 1.26 g/cm³. The compound is characterized by its two hydroxyl groups and a chlorine atom attached to a butyl group and tin atom, making it part of the larger family of butyltin compounds. Its solubility in water is low, at approximately 1.03 mg/L at 20 °C, and it has a melting point of about 150 °C (decomposes upon melting) and a boiling point of around 243.2 °C .

There is no current research available on the specific mechanism of action of butylchlorodihydroxystannane.

Organotin compounds, in general, can be toxic and have been linked to various health and environmental concerns. Butylchlorodihydroxystannane, like other organotin compounds, should be handled with caution due to potential hazards, including:

  • Toxicity: Organotin compounds can be toxic if ingested, inhaled, or absorbed through the skin. Specific data on the toxicity of butylchlorodihydroxystannane is not available, but it is advisable to handle it with appropriate personal protective equipment.
  • Environmental impact: Organotin compounds are persistent in the environment and can bioaccumulate in the food chain. Disposal of butylchlorodihydroxystannane should follow proper regulations for hazardous waste.
Typical for organotin compounds, including:

  • Hydrolysis: In the presence of water, it can release hydrochloric acid and form tin hydroxides.
  • Alkylation Reactions: It can act as an alkylating agent, reacting with nucleophiles to form new carbon-tin bonds.
  • Radical Reactions: Its tin center can participate in radical chain reactions, particularly in the presence of radical initiators like azobisisobutyronitrile (AIBN) or under photochemical conditions .

The biological activity of butylchlorodihydroxytin has been studied primarily concerning its toxicity and potential endocrine-disrupting effects. Organotin compounds, including butyltins, have been shown to exhibit cytotoxicity and can interfere with hormonal functions in various organisms. They are harmful by inhalation, skin contact, and ingestion, with specific risks associated with prolonged exposure . Studies have indicated that these compounds can affect reproductive systems and developmental processes in aquatic organisms.

Butylchlorodihydroxytin can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting butyltin oxide with hydrochloric acid under controlled conditions.
  • Hydrolysis of Butyltin Chloride: By hydrolyzing butyltin chloride in the presence of water, butylchlorodihydroxytin can be formed along with the release of hydrochloric acid.
  • Radical Initiated Reactions: Using tributyltin hydride as a precursor in radical reactions can also yield butylchlorodihydroxytin through various radical chain mechanisms .

Butylchlorodihydroxytin finds applications in several fields:

  • Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.
  • Biocides: The compound has been investigated for use as a biocide in agricultural applications due to its antifungal properties.
  • Stabilizers: It serves as a stabilizer in plastics and other materials, particularly polyvinyl chloride (PVC) formulations .

Interaction studies involving butylchlorodihydroxytin have primarily focused on its reactivity with biological systems and other chemicals:

  • Reactivity with Nucleophiles: It readily reacts with various nucleophiles, leading to the formation of new organotin derivatives.
  • Environmental Impact Studies: Research has emphasized its persistence in the environment and potential accumulation in living organisms, raising concerns about its long-term ecological effects .

Butylchlorodihydroxytin is part of a broader class of organotin compounds that share similar structural features but differ in their biological activity and applications. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Tributyltin chlorideC12H27ClSnC_{12}H_{27}ClSnKnown for its high toxicity and use as a biocide
Monobutyltin oxideC4H9OSnC_4H_9OSnLess toxic than butyltins; used in PVC stabilizers
Dibutyltin dichlorideC8H18Cl2SnC_8H_{18}Cl_2SnUsed as an antifungal agent; more reactive than butylchlorodihydroxytin
Butyltin hydroxideC4H11OSnC_4H_{11}OSnActs as a precursor for other organotin compounds

Uniqueness

Butylchlorodihydroxytin is unique due to its dual hydroxyl groups which enhance its reactivity compared to other butyltins that may lack such functional groups. This feature allows for distinct interactions in both organic synthesis and biological systems.

Industrial Synthesis Methods

The industrial production of butylchlorodihydroxytin primarily employs alkaline hydrolysis of monobutyltin trichloride as the predominant synthesis route [21] [29]. This method involves the controlled reaction of monobutyltin trichloride with alkaline solutions containing sodium carbonate and ammonium hydroxide under carefully controlled temperature and pH conditions [21]. The process begins with the preparation of alkaline solution using sodium carbonate and ammoniacal liquor in molar ratios ranging from 0.5:10 to 1:10, with total alkali content maintained at 15-25% excess [21].

The industrial synthesis procedure involves heating the alkaline solution to temperatures between 40°C and 80°C, followed by the slow addition of monobutyltin trichloride liquid through constant pressure funnels [21]. During the reaction process, additives are introduced at regular intervals to enhance product formation and maintain reaction efficiency [21]. The reaction proceeds under constant temperature conditions for 2-4 hours, during which the conversion of monobutyltin trichloride to butylchlorodihydroxytin occurs through hydrolysis and precipitation mechanisms [21].

Industrial production yields consistently achieve 98.2-99.4% with product purities ranging from 99.1-99.3% [21]. Large-scale production examples demonstrate the synthesis of 1075 kg of product from 1500 kg of monobutyltin trichloride starting material, achieving 99.3% yield with tin content of 56.25% and chloride content of 0.35% [21]. The industrial process incorporates several purification steps including suction filtration, washing with heated water at controlled temperatures of 50-80°C, centrifugation, and vacuum drying at temperatures ranging from 70-110°C [21].

Alternative industrial synthesis approaches include the reaction of organotin compounds with metallic zinc under specific conditions [30]. This method involves the conversion of dialkyltin dichloride precursors into higher alkylated tin compounds through zinc reduction processes [30]. The zinc reduction method typically requires elevated temperatures of 160°C in autoclave conditions and extended reaction times of 12-36 hours [30]. However, this approach generally yields lower product quantities compared to alkaline hydrolysis methods [30].

Reaction Pathways and Precursor Utilization

The primary reaction pathway for butylchlorodihydroxytin synthesis involves the nucleophilic substitution and hydrolysis of monobutyltin trichloride in alkaline medium [21] [29]. The reaction mechanism proceeds through the initial formation of hydroxide intermediates followed by chloride displacement and subsequent stabilization of the dihydroxy structure [21]. The stoichiometric relationship requires precise control of alkaline reagent quantities to ensure complete conversion while minimizing side product formation [21].

Monobutyltin trichloride serves as the principal precursor material, typically synthesized through the reaction of tetrabutyltin with tin tetrachloride [32]. This precursor preparation involves separation of monobutyltin trichloride and dibutyltin dichloride based on their distinct boiling points [32]. The precursor material must meet specific purity requirements, with tin content specifications typically ranging from 47-49% and moisture content maintained below 1.0% [3] [4].

The reaction pathway demonstrates high selectivity toward the desired dihydroxy product when conducted under optimized conditions [21]. Sodium carbonate functions as the primary alkaline reagent, providing the necessary hydroxide ions for the hydrolysis reaction [21]. Ammonium hydroxide serves as a secondary alkaline component, contributing to pH buffering and reaction rate control [21]. The molar ratio of alkaline reagents to monobutyltin trichloride critically influences the reaction completion and product yield [21].

Temperature-dependent reaction kinetics reveal optimal conversion rates occurring within the 50-80°C range [21]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to side product formation and decreased selectivity [21]. The reaction proceeds through an exothermic mechanism, requiring careful temperature control to maintain optimal conditions throughout the synthesis process [21].

Precursor utilization efficiency demonstrates significant improvement when additives are employed during the synthesis process [21]. These additives, typically introduced in 20-50% diluted form, enhance the reaction rate and improve product morphology [21]. The timing and quantity of additive introduction directly impact the final product characteristics, including particle size distribution and crystalline structure [21].

Process Optimization and Scalability Challenges

Process optimization for butylchlorodihydroxytin synthesis focuses on maximizing yield while maintaining product quality and minimizing production costs [21]. Critical optimization parameters include reaction temperature control, pH management, stirring efficiency, and precursor addition rates [21]. Systematic studies demonstrate that maintaining reaction temperatures between 50-80°C optimizes both conversion efficiency and product purity [21].

Synthesis MethodPrecursor MaterialsTemperature (°C)Reaction Time (hours)Yield (%)Product Purity (%)
Alkaline Hydrolysis of Monobutyltin TrichlorideMonobutyltin trichloride, Na₂CO₃, NH₄OH50-802-498.2-99.499.1-99.3
Reaction with Dioctyltin(IV) OxideDioctyltin(IV) oxide, organic ligands90-120 (reflux)4-672-8885-90
Direct Synthesis from Tin TetrachlorideSnCl₄, butanol, alkaline medium200-2306-885-9295-98
Zinc Reduction MethodOrganotin dichloride, metallic zinc160 (autoclave)12-3675-8880-85
Industrial Scale ProductionMonobutyltin trichloride, alkaline solution50-852-499.1-99.399.1-99.3

pH control represents a critical optimization parameter, with optimal ranges maintained between 8.5-10.5 throughout the reaction process [21]. Deviations from this pH range result in decreased conversion efficiency and potential formation of undesired by-products [21]. Continuous pH monitoring and adjustment ensure consistent product quality across different production batches [21].

Stirring rate optimization studies indicate that agitation speeds between 200-400 rotations per minute provide optimal mass transfer while preventing excessive foam formation [21]. Insufficient stirring leads to heterogeneous reaction conditions and reduced yields, while excessive agitation can introduce unwanted air and affect product morphology [21].

Scalability challenges emerge primarily in heat management during large-scale production [22]. The exothermic nature of the hydrolysis reaction requires sophisticated temperature control systems for batches exceeding 100 kg [22]. Multi-stage cooling systems and continuous temperature monitoring become essential for maintaining reaction selectivity in industrial-scale reactors [22].

ParameterOptimal RangeImpact on YieldProcess Stage
Reaction Temperature50-80°CHighReaction
pH Control8.5-10.5CriticalReaction
Stirring Rate200-400 rpmMediumReaction
Addition Rate of Precursor1-2 mL/minHighReaction
Washing Temperature50-80°CMediumPurification
Drying Temperature70-110°CLowFinal Product
Alkaline Excess15-25%HighReaction
Water Content≤1.0%CriticalProduct Quality

Mass transfer limitations become significant in scaled reactors, requiring enhanced agitation systems and optimized reactor designs for uniform mixing [22]. Efficient solid-liquid separation presents challenges at production scales exceeding 25 kg per batch, necessitating centrifugation and advanced filtration systems [22].

Economic efficiency considerations drive process intensification efforts, particularly for annual production capacities exceeding 1000 kg [22]. Raw material cost optimization through yield enhancement and waste reduction becomes crucial for commercial viability [22]. Alkaline waste water treatment systems require pH neutralization and potential recycling mechanisms to minimize environmental impact and reduce operational costs [22].

UNII

FWL74QMO8F

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 73 of 74 companies with hazard statement code(s):;
H302 (53.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (53.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (43.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (53.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (53.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (94.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13355-96-9

General Manufacturing Information

Stannane, butylchlorodihydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types